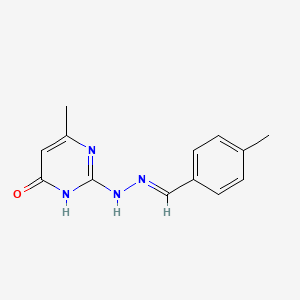![molecular formula C23H32N4O B11986671 5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with a diethylamino group and an imino linkage to a piperazine ring, which is further substituted with a 4-methylbenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol typically involves multiple steps:
Formation of the Phenol Intermediate: The initial step involves the preparation of the phenol intermediate through a reaction between a suitable phenol derivative and diethylamine under controlled conditions.
Imination Reaction: The phenol intermediate undergoes an imination reaction with 4-(4-methylbenzyl)-1-piperazinecarboxaldehyde to form the imino linkage. This step often requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino linkage can be reduced to form amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate: Known for its fluorescent properties and used in similar applications.
Diethylamino functionalized tetraphenylethenes: Utilized for their photophysical properties and applications in cell imaging.
Imino phenoxide complexes: Employed in catalysis and polymerization reactions.
Uniqueness
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol stands out due to its unique combination of functional groups, which confer specific chemical and physical properties
Propiedades
Fórmula molecular |
C23H32N4O |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H32N4O/c1-4-26(5-2)22-11-10-21(23(28)16-22)17-24-27-14-12-25(13-15-27)18-20-8-6-19(3)7-9-20/h6-11,16-17,28H,4-5,12-15,18H2,1-3H3/b24-17+ |
Clave InChI |
VODVJMAXABFWMF-JJIBRWJFSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)
![(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B11986623.png)

![3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11986628.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11986631.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)
![Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11986656.png)

![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

